molecular formula C9H18ClNO B2509703 [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride CAS No. 2378507-17-4

[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride

Cat. No.: B2509703
CAS No.: 2378507-17-4
M. Wt: 191.7
InChI Key: ZPPFNIFNEXVCSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The spirocyclic structure may enhance its binding affinity and specificity for certain targets, contributing to its potential therapeutic activities .

Comparison with Similar Compounds

Similar Compounds

    [2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol: The base form without the hydrochloride salt.

    Spirocyclic Amines: Compounds with similar spirocyclic structures but different functional groups.

    Spirocyclic Alcohols: Compounds with spirocyclic cores and hydroxyl groups.

Uniqueness

[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride stands out due to its combination of an aminomethyl group and a hydroxyl group on a spirocyclic core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

[2-(aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-6-9(7-11)4-8(5-9)2-1-3-8;/h11H,1-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPFNIFNEXVCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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